2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-10-4-5-13(19-2)11(8-10)12-9-17-7-3-6-15-14(17)16-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMHHXXKAFELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241138 | |
| Record name | 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143696-73-5 | |
| Record name | 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143696-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,5-dimethoxybenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Table 1: Optimization of Al2_22O3_33 Catalyst Loading
| AlO (wt%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 5 | 25 | 62 |
| 10 | 20 | 78 |
| 15 | 15 | 92 |
Functionalization at the 3-Position
The 3-position of imidazo[1,2-a]pyrimidines is highly reactive, enabling diverse derivatization:
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Nitroolefin Cascade Reaction :
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Iodine-Mediated Oxidative Activation :
Multicomponent Reactions (MCRs)
Efficient one-pot strategies avoid isolation of intermediates:
Catalytic Systems and Green Chemistry
| Method | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave Synthesis | AlO | Solvent-free, 250 W | 92 | |
| Pd/C-Mediated Cleavage | Pd/C, I | Toluene, 110°C | 89 | |
| FeCl-Catalyzed | FeCl | CHCN, reflux | 81 |
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Microwave Advantages : Reduced reaction time (15 min vs. 6 h conventional heating) .
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Pd/C System : Enables C–O bond cleavage in lignin-derived substrates for aryl group introduction .
Mechanistic Insights
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Iodine-Mediated Rearrangement :
-
Acid-Catalyzed Cyclization :
Scientific Research Applications
While there isn't specific comprehensive data available for "2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine," the broader family of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are well-documented for their wide range of applications, particularly in medicinal chemistry and material sciences .
Here's an overview based on the search results:
Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives: Synthesis and Applications
General Information: Imidazo[1,2-a]pyridine derivatives are nitrogen heterocycles with applications ranging from pharmaceuticals to food additives . Imidazo[1,2-a]pyrimidines, closely related, are also heterocyclic scaffolds of interest because they exhibit a variety of physiological properties .
Synthesis:
- Researchers are exploring innovative strategies to synthesize derivatives of imidazo[1,2-a]pyridine and pyrimidine, aiming to introduce substituents at the 2 and 3 positions of these structures .
- Synthetic techniques include condensation, multicomponent reactions, and oxidative coupling .
- An efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives involves a domino A3-coupling reaction .
- A convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed under microwave irradiation using Al2O3 as a catalyst in solvent-free conditions .
Applications:
- Pharmaceuticals: Imidazo[1,2-a]pyrimidines exhibit antioxidant, anti-inflammatory, anxiolytic, anticonvulsant, and anticancer effects . They also act as benzodiazepine receptor agonists, calcium channel blockers, and have antitubercular, antimalarial, antiviral, antimicrobial, and antifungal properties .
- COX-2 Inhibitors: Novel benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are being developed as selective COX-2 (cyclooxygenase-2) inhibitors .
- Antimicrobial Activity: Functionalized imidazo[1,2-a]pyrimidine derivatives are useful in biochemistry and medical science, with many exhibiting good antimicrobial activity .
Examples of Imidazo[1,2-a]pyrimidines in Drugs: Imidazo[1,2-a]pyrimidines are found in various drugs as a basic unit of commercially accessible compound libraries, such as divaplon, fasiplon, and taniplon .
Table of Activities:
| Activity | Description |
|---|---|
| Antioxidant | Capable of inhibiting oxidation. |
| Anti-inflammatory | Reducing inflammation. |
| Anxiolytic | Used to reduce anxiety. |
| Anticonvulsant | Able to prevent or reduce the severity of epileptic fits or other convulsions. |
| Anticancer | Used to prevent or inhibit the development of cancer. |
| Antimicrobial | Able to destroy or suppress the growth of microbes. |
| Antifungal | Used to treat fungal infections. |
| Antitubercular | Active against tuberculosis. |
| Antimalarial | Used to treat or prevent malaria. |
| Antiviral | Effective against viruses. |
| COX-2 Inhibitor | Reduces the activity of cyclooxygenase-2, an enzyme associated with inflammation and pain. |
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key data for structurally related compounds are summarized below:
The 2,5-dimethoxy substitution in the target compound is expected to increase solubility in polar solvents compared to nonpolar methyl or chloro analogs. Its melting point would likely exceed 250°C, consistent with the thermal stability of fused heterocycles .
Biological Activity
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. For instance, a study found that certain synthesized compounds showed selective COX-2 inhibition with potencies surpassing that of celecoxib, a well-known COX-2 inhibitor . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhance selectivity and potency against COX-2.
| Compound | COX-2 Inhibition (%) | Selectivity Ratio |
|---|---|---|
| 5a | 85 | 10:1 |
| Celecoxib | 75 | - |
2. Anticancer Properties
Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their anticancer effects against various cancer cell lines. In vitro assays on MCF-7 breast cancer cells revealed that these compounds induce apoptosis and inhibit cell proliferation. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .
3. Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition
Another significant biological activity is the inhibition of Lp-PLA2, an enzyme implicated in inflammatory diseases such as atherosclerosis and Alzheimer's disease. A novel series of imidazo[1,2-a]pyrimidine derivatives were shown to inhibit Lp-PLA2 effectively, with selected compounds exhibiting favorable pharmacokinetic profiles in vivo after oral administration .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- COX-2 Interaction : Molecular docking studies revealed that the compound binds effectively to the COX-2 active site through hydrogen bonding and hydrophobic interactions with key amino acids such as His-90 and Arg-513. This binding profile explains its selectivity over COX-1 .
- Cellular Uptake and Apoptosis Induction : The compound's structure allows for efficient cellular uptake, leading to increased intracellular concentrations that promote apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives:
- Case Study on Cancer Treatment : A clinical trial involving a novel derivative showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen based on this compound.
- Inflammatory Disease Management : Another study explored the use of these compounds in models of arthritis, showing significant reductions in inflammation markers and improved joint function in treated animals compared to controls.
Q & A
Q. What are the standard synthetic routes for 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine and its derivatives?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and 1,3-difunctional aliphatic compounds. For example, one method uses 2-aminopyrimidine with ethylene halohydrins (e.g., bromo or chloro derivatives) followed by treatment with thionyl chloride to form the imidazo[1,2-a]pyrimidine core . Multi-component reactions (MCRs) are also efficient, such as combining 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic dimethylformamide (DMF) conditions, yielding derivatives in high purity .
Q. How are imidazo[1,2-a]pyrimidine derivatives characterized structurally?
Structural elucidation relies on spectroscopic techniques:
- FT-IR for functional group identification.
- H and C NMR for substituent positioning and aromaticity analysis.
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography (e.g., for 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate) to resolve tautomeric ambiguities and confirm crystal packing .
Q. What are the common pharmacological applications of imidazo[1,2-a]pyrimidines?
These compounds exhibit anxiolytic, cardiovascular, and neuroleptic properties. For instance, derivatives like 2,3-dicyano-imidazo[1,2-a]pyrimidines are studied for their analgesic and antihypertensive effects, validated through in vitro receptor-binding assays and in vivo rodent models .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel imidazo[1,2-a]pyrimidine derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for multi-component reactions, accelerating synthesis by 30–50% .
Q. How to address contradictions in pharmacological data across studies (e.g., varying efficacy in anxiolytic models)?
Discrepancies often arise from differences in bioavailability or assay specificity. Methodological solutions include:
- Comparative pharmacokinetic profiling to assess tissue penetration.
- Meta-analysis of in vitro (e.g., GABA receptor binding) and in vivo (e.g., elevated plus-maze) data to identify structure-activity trends.
- Isosteric replacement of substituents (e.g., replacing methoxy with trifluoromethyl groups) to enhance metabolic stability .
Q. What strategies improve the bioavailability of imidazo[1,2-a]pyrimidine derivatives?
Key approaches include:
- Prodrug design : Introducing hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility.
- Substituent engineering : Adding polar groups (e.g., oxadiazoles) to reduce logP values.
- Co-crystallization : Modulating crystal forms (e.g., hydrates) to improve dissolution rates, as demonstrated for 7-methyl-2-phenyl derivatives .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Cross-validation with complementary techniques is critical:
Q. What experimental designs assess structure-activity relationships (SAR) in imidazo[1,2-a]pyrimidines?
SAR studies employ:
- Systematic substituent variation : Synthesizing analogs with electron-withdrawing/donating groups at positions 2, 5, and 7.
- In silico docking : Predicting binding affinities to targets like benzodiazepine receptors using AutoDock or Schrödinger Suite.
- Pharmacophore modeling : Identifying critical motifs (e.g., planar imidazole rings) for anxiolytic activity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in imidazo[1,2-a]pyrimidine studies?
Variations may stem from assay conditions (e.g., cell line specificity, incubation time). Standardize protocols by:
- Using panels of cell lines (e.g., HepG2, MCF-7) to assess selectivity.
- Validating results with orthogonal assays (e.g., MTT vs. ATP luminescence).
- Controlling for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. Why do computational predictions sometimes fail to match experimental bioactivity?
Limitations include oversimplified force fields or neglecting solvation effects. Mitigate by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
